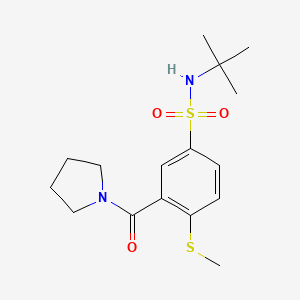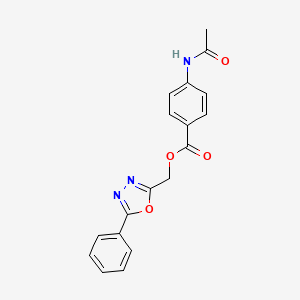
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide
Overview
Description
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PD153035 and is a selective inhibitor of the epidermal growth factor receptor (EGFR). In
Mechanism of Action
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide selectively inhibits the EGFR tyrosine kinase activity, which is responsible for the activation of downstream signaling pathways involved in cell growth and proliferation. By inhibiting this pathway, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide has been shown to have other biochemical and physiological effects. It has been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptides. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide is its selectivity for the EGFR tyrosine kinase activity, which makes it a promising therapeutic agent for cancer treatment. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, the use of this compound in lab experiments requires specialized equipment and expertise, which can limit its accessibility to researchers.
Future Directions
There are several future directions for the research and development of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide. One area of focus is the optimization of the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to explore the potential use of this compound in combination with other chemotherapeutic agents to enhance their efficacy. Another area of research is the development of novel formulations of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide to improve its solubility and stability in vivo. Finally, there is a need for further studies to explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's and inflammatory diseases.
Scientific Research Applications
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-propoxybenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-10-24-13-7-5-6-12(11-13)16(22)20-21-17(23)14-8-3-4-9-15(14)19-18(21)25/h3-9,11H,2,10H2,1H3,(H,19,25)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKCJNKNXCWYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4839599.png)

![2-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4839610.png)
![5-[4-(dimethylamino)benzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4839616.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4839641.png)

![1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4839652.png)
![methyl 2-[({2-[3-(dimethylamino)benzoyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4839662.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-chlorophenyl)thiourea](/img/structure/B4839677.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4839713.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B4839716.png)
